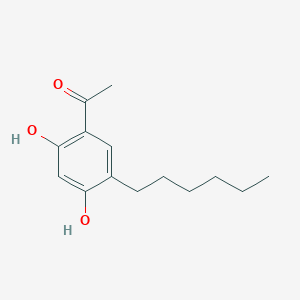![molecular formula C44H38N8Zn-2 B12081519 zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline” is a complex organometallic molecule It features a zinc ion coordinated to a porphyrin-like structure, which is further substituted with aminophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then reacted with a zinc salt (e.g., zinc acetate) to introduce the zinc ion into the macrocycle.
Substitution with Aminophenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl groups.
Reduction: Reduction reactions can occur at the porphyrin core, altering its electronic properties.
Substitution: The aminophenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like aniline or other amine derivatives under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms of the porphyrin core.
Substitution: Functionalized derivatives with various substituents on the aminophenyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Photocatalysis: Its porphyrin core allows it to participate in photocatalytic reactions, making it useful in solar energy conversion.
Biology
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a candidate for photodynamic therapy in cancer treatment.
Medicine
Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through its porphyrin core, which can interact with various molecular targets. In photodynamic therapy, for example, the compound generates reactive oxygen species upon light irradiation, leading to cell damage and death. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc Tetraphenylporphyrin: Similar structure but lacks the aminophenyl groups.
Iron Porphyrins: Similar porphyrin core but with an iron ion instead of zinc.
Copper Porphyrins: Similar porphyrin core but with a copper ion.
Uniqueness
The presence of aminophenyl groups in “zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline” provides additional sites for functionalization, making it more versatile in various applications compared to its counterparts. The zinc ion also imparts unique electronic properties that can enhance its catalytic and photophysical behavior.
Propiedades
Fórmula molecular |
C44H38N8Zn-2 |
|---|---|
Peso molecular |
744.2 g/mol |
Nombre IUPAC |
zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline |
InChI |
InChI=1S/C44H38N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-17,19,22,24,34,37H,18,20-21,23,45-48H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
Clave InChI |
HKMSNTTUMNPZPE-RZRDJKQOSA-N |
SMILES isomérico |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=C(C=C6)N)/C=C5)/C7=CC=C(C=C7)N)CC4)/C8=CC=C(C=C8)N)/C9=CC=C(C=C9)N)/C1.[Zn+2] |
SMILES canónico |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=C(C=C6)N)[N-]5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
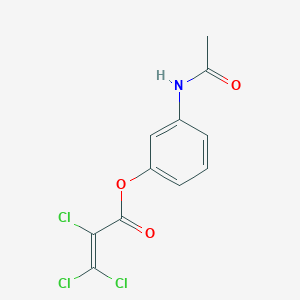


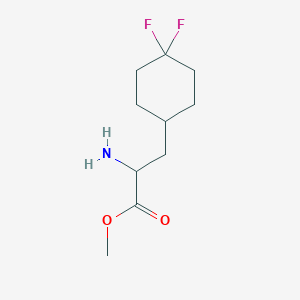
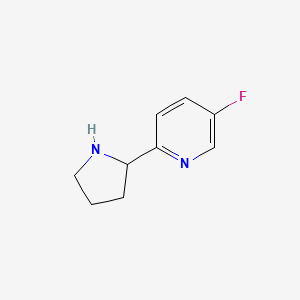
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
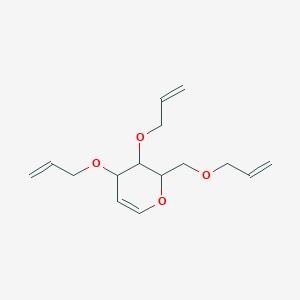
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)


